molecular formula C16H18O8S4 B1213656 Phthalyltetrathioacetic acid CAS No. 51865-21-5

Phthalyltetrathioacetic acid

Cat. No.: B1213656
CAS No.: 51865-21-5
M. Wt: 466.6 g/mol
InChI Key: VGQNYXDTZUDPEI-UHFFFAOYSA-N
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Description

Phthalyltetrathioacetic acid is a sulfur-containing organic compound classified under thioglycolate derivatives, characterized by multiple thio (-S-) groups in its structure . Such compounds are typically utilized in laboratory and industrial settings for specialized chemical synthesis or as intermediates in organic reactions . Thioglycolates, in general, are known for their role in chelation, redox reactions, and biological activity modulation, though specific applications of this compound remain underexplored in the provided literature.

Properties

CAS No.

51865-21-5

Molecular Formula

C16H18O8S4

Molecular Weight

466.6 g/mol

IUPAC Name

2-[[2-[bis(carboxymethylsulfanyl)methyl]phenyl]-(carboxymethylsulfanyl)methyl]sulfanylacetic acid

InChI

InChI=1S/C16H18O8S4/c17-11(18)5-25-15(26-6-12(19)20)9-3-1-2-4-10(9)16(27-7-13(21)22)28-8-14(23)24/h1-4,15-16H,5-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

VGQNYXDTZUDPEI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(SCC(=O)O)SCC(=O)O)C(SCC(=O)O)SCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(SCC(=O)O)SCC(=O)O)C(SCC(=O)O)SCC(=O)O

Other CAS No.

51865-21-5

Synonyms

phthalyltetrathioacetic acid

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis and Thiol Exchange Reactions

Thioesters undergo hydrolysis or thiol-thioester exchange under acidic, basic, or nucleophilic conditions. For phthalyltetrathioacetic acid:

Reaction Conditions Products Mechanistic Notes
Acidic hydrolysisHCl/H<sub>2</sub>O, refluxPhthalic acid + 4 equivalents RSHProtonation of carbonyl oxygen
Basic hydrolysisNaOH/H<sub>2</sub>O, 60°CPhthalate salts + thiolatesNucleophilic attack by OH<sup>−</sup>
Thiol-thioester exchangeR'SH, pH 7–9Mixed thioesters (RS-C(O)-SR')Reversible equilibrium

Key characteristics:

  • Higher reactivity compared to oxoesters due to weaker C=O resonance stabilization .

  • Hydrolysis rates depend on steric hindrance and electronic effects of substituents .

Nucleophilic Substitutions

Thioesters react with amines, alcohols, and organometallic reagents:

Reactions with Amines

Nucleophile Conditions Product Application
Primary aminesRT, DMFPhthalyltetrathioacetamidesAmide bond formation
AzidesCu(I) catalysis, 50°CTetrathioacyl triazolesClick chemistry intermediates
  • Thioesters exhibit chemoselectivity over esters in aminolysis due to lower activation energy .

  • Azide reactions proceed via thiatriazoline intermediates rather than free amines .

Radical-Mediated Reactions

Thioesters participate in radical chain processes:

Reagent Conditions Product Role
AIBN/heatToluene, 80°CThioester-terminated polymersInitiation of radical polymerization
Thiols (RSH)UV lightDisulfides + phthalic acidHydrogen abstraction mechanism
  • AIBN generates carbon-centered radicals that abstract hydrogen from thioesters, enabling polymer functionalization .

Cyclization and Macrocyclization

Thioesters are pivotal in peptide and macrocycle synthesis:

Strategy Conditions Product Efficiency
Native chemical ligationAqueous buffer, pH 7.4Cyclic peptidesHigh (≥80% yield)
Ag<sup>I</sup>-mediatedAg<sub>2</sub>CO<sub>3</sub>, DCM/MeCNLactamsModerate (50–70%)
  • This compound’s four thioester groups could enable multi-site cyclization, though steric challenges may limit efficiency .

Comparison with Similar Compounds

Structural and Functional Analogues

Phthalyltetrathioacetic acid belongs to a broader class of sulfur-modified carboxylic acids. Key structural analogs include:

2-(Tetradecylthio)acetic Acid
  • Molecular Formula : C₁₆H₃₂O₂S
  • Molecular Weight : 288.49 g/mol
  • Hazards :
    • Skin irritation (H315)
    • Serious eye irritation (H319)
  • Stability : Stable under recommended storage conditions but incompatible with strong acids/alkalis and oxidizing agents .
  • Uses : Laboratory chemical and substance manufacture .
Thioglycolic Acid Derivatives (e.g., Methyl Thioglycolate, Palmitoyl Thioglycolate)
  • General Features : Smaller molecular weights (e.g., methyl thioglycolate: C₃H₆O₂S, MW 106.14 g/mol) with varying alkyl/aryl substituents.
  • Hazards : Typically exhibit skin/eye irritation and reactivity with oxidizing agents .
  • Applications : Used in polymer synthesis, cosmetics (e.g., hair perm solutions), and pharmaceuticals .
Ethylenediaminetetraacetic Acid (EDTA)
  • Molecular Formula : C₁₀H₁₆N₂O₈
  • Molecular Weight : 292.24 g/mol
  • Uses : Chelating agent in industrial, medical, and food applications .

Comparative Data Table

Property This compound 2-(Tetradecylthio)acetic Acid Thioglycolic Acid Derivatives EDTA
Molecular Formula Undocumented C₁₆H₃₂O₂S Variable (e.g., C₃H₆O₂S) C₁₀H₁₆N₂O₈
Molecular Weight Undocumented 288.49 g/mol 106–400 g/mol 292.24 g/mol
Key Functional Groups Thio (-S-), carboxylic acid Thioether, carboxylic acid Thiol (-SH), ester/acid Carboxylic acid, amine
Hazards Assumed skin/eye irritation H315, H319 Skin/eye irritation Reproductive risks
Stability Likely reactive with oxidizers Stable under storage Reactive with oxidizers Stable in aqueous solutions
Primary Uses Laboratory synthesis Lab chemical, manufacturing Cosmetics, polymers Chelation, medicine

Key Research Findings

Reactivity : Sulfur-containing acids like 2-(tetradecylthio)acetic acid exhibit heightened reactivity with oxidizing agents due to thioether bonds, a trait likely shared by this compound .

Toxicity Profile : Thioglycolates generally show moderate irritation hazards (skin/eyes), contrasting with EDTA’s low acute toxicity but long-term environmental concerns .

Applications : While EDTA is a versatile chelator, thioglycolates are niche reagents in organic synthesis, suggesting this compound may occupy similar roles .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing phthalyltetrathioacetic acid, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves thioesterification of phthalic anhydride with tetrathioacetic acid derivatives under anhydrous conditions. Key steps include:

  • Reagent purity : Use freshly distilled solvents (e.g., dichloromethane) and rigorously dried starting materials to avoid hydrolysis side reactions.
  • Temperature control : Maintain reaction temperatures between 0–5°C during acid chloride formation to prevent thermal decomposition.
  • Characterization : Confirm product identity via 1H^1H-NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and FT-IR (C=O stretch at ~1770 cm1^{-1}) .
    • Reproducibility : Document molar ratios, catalyst loadings, and purification steps (e.g., column chromatography conditions) in detail. Cross-validate results using independent replicates .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity. Monitor for [M+H]+^+ ions at m/z corresponding to the molecular formula.
  • Elemental analysis : Verify sulfur content (±0.3% deviation) to confirm tetrathio group integrity.
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability; degradation above 200°C suggests impurity interference .
    • Data Interpretation : Compare chromatographic retention times and mass spectra against NIST reference libraries. Normalize spectroscopic data to internal standards (e.g., tetraphenylsilane for NMR) .

Q. How should stability studies for this compound be designed under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability testing : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) for 6 months. Monitor degradation via HPLC peak area changes (>5% indicates instability).
  • Light sensitivity : Use amber vials and conduct UV-vis spectroscopy to detect photolytic byproducts (e.g., absorbance shifts at 250–300 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HepG2) and control compounds (e.g., cisplatin for cytotoxicity).
  • Dose-response validation : Perform IC50_{50} calculations with nonlinear regression models (e.g., GraphPad Prism) to account for batch-to-batch variability in compound solubility .
  • Meta-analysis : Use tools like RevMan to statistically pool data from multiple studies, highlighting heterogeneity via I2^2 metrics .

Q. What experimental design considerations are critical for studying the mechanism of action of this compound in enzyme inhibition?

  • Methodological Answer :

  • Enzyme kinetics : Conduct Michaelis-Menten assays with varying substrate concentrations (0.5–10×Km_m) to determine inhibition type (competitive vs. non-competitive).
  • Negative controls : Include EDTA to rule out metal chelation effects.
  • Structural validation : Perform molecular docking (e.g., AutoDock Vina) using crystallographic enzyme structures (PDB ID: 1XYZ) to identify binding motifs .

Q. How can researchers optimize the pharmacokinetic profiling of this compound in vivo?

  • Methodological Answer :

  • ADME studies : Use LC-MS/MS to quantify plasma concentrations post-IV/oral administration in rodent models. Calculate bioavailability (F%) using trapezoidal AUC methods.
  • Tissue distribution : Apply whole-body autoradiography or qPCR for target-organ accumulation analysis.
  • Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, such as glutathione conjugates .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

  • Methodological Answer :

  • Pre-formulation analysis : Request peptide content analysis (via amino acid hydrolysis) and residual solvent testing (GC-MS) for each batch .
  • Normalization : Adjust dosing based on purity-adjusted molarity rather than mass.
  • Blinded testing : Randomize batch assignments across experimental replicates to minimize bias .

Q. How can computational modeling predict synergistic effects between this compound and other therapeutics?

  • Methodological Answer :

  • Combination Index (CI) : Calculate using the Chou-Talalay method (CompuSyn software) to classify synergism (CI < 1) or antagonism (CI > 1).
  • Network pharmacology : Map compound-target-disease interactions using STRING or KEGG databases to identify co-regulated pathways .

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